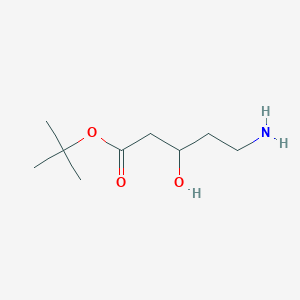

Boc-4-amino-2-butanol

Description

Boc-4-amino-2-butanol is a protected amino alcohol derivative where the tert-butoxycarbonyl (Boc) group shields the amine functionality at the 4th carbon of 2-butanol. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis and chiral intermediate preparation, by preventing unwanted side reactions at the amine site .

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

tert-butyl 5-amino-3-hydroxypentanoate |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)6-7(11)4-5-10/h7,11H,4-6,10H2,1-3H3 |

InChI Key |

ZVJGAYIMSVTBLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCN)O |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Boc-4-amino-2-butanol serves as a crucial building block in the synthesis of peptides. Its ability to protect amino groups while allowing for selective reactions makes it valuable in constructing complex peptide structures. The compound facilitates the formation of peptide bonds and can be used to create cyclic peptides, which are important in drug design due to their stability and biological activity.

Key Points:

- Acts as a protecting group for amino functionalities.

- Enables the synthesis of cyclic and linear peptides.

- Enhances the yield and purity of synthesized peptides.

Drug Development

The unique structural properties of this compound make it an essential component in drug development. It is utilized to optimize lead compounds by improving their pharmacokinetic properties, such as solubility and permeability. Researchers have integrated this compound into various drug candidates targeting specific biological pathways, enhancing their efficacy.

Case Study:

A study highlighted the incorporation of this compound derivatives into novel anti-inflammatory agents, demonstrating improved bioactivity compared to traditional compounds .

Biotechnology Applications

In biotechnology, this compound is employed in the design of enzyme inhibitors and bioactive molecules. Its role as a precursor in synthesizing complex organic molecules has garnered attention for applications in metabolic engineering and synthetic biology.

Applications:

- Development of enzyme inhibitors for therapeutic purposes.

- Synthesis of bioactive compounds for agricultural applications.

Medicinal Chemistry

This compound is pivotal in medicinal chemistry for lead optimization processes. It aids in modifying existing drug molecules to enhance their biological activity and selectivity. The compound's ability to form stable complexes with various biological targets makes it a valuable tool in drug discovery.

Research Findings:

Recent studies have shown that derivatives of this compound exhibit promising results in inhibiting key enzymes linked to diseases such as Alzheimer's and cancer .

Research on Amino Acid Derivatives

This compound is instrumental in studying amino acid derivatives, contributing significantly to advancements in understanding protein interactions and functions. Its ability to modify amino acid structures allows researchers to explore new biochemical pathways and mechanisms.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide formation | Improved yield, stability |

| Drug Development | Optimizing lead compounds for targeted therapies | Enhanced pharmacokinetics |

| Biotechnology | Designing enzyme inhibitors and bioactive molecules | Innovative solutions for metabolic engineering |

| Medicinal Chemistry | Modifying drug candidates for improved efficacy | Increased selectivity and activity |

| Amino Acid Research | Studying interactions and functions of amino acids | Insights into protein biochemistry |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: (E)-4-(Boc-amino)-2-butenol

- CAS: 104700-42-7 | Molecular Formula: C₉H₁₇NO₃ | Molecular Weight: 187.24

- Key Differences: Contains a double bond (butenol vs. butanol), reducing hydrogen count and increasing reactivity. The unsaturated structure may facilitate cycloaddition or conjugation-based reactions, unlike saturated analogs.

- Applications: Potential use in Diels-Alder reactions or as a synthon for unsaturated intermediates in organic synthesis .

Positional Isomerism: 3-(Boc-amino)-2-butanol

- CAS: 752135-63-0 | Molecular Formula: C₉H₁₉NO₃ | Molecular Weight: ~187 (estimated)

- Key Differences : Boc group at the 3rd carbon instead of the 4th. Positional isomerism alters steric and electronic profiles, impacting hydrogen bonding and substrate interactions in catalysis.

Unprotected Analog: 4-Amino-2-butanol

- CAS: 39884-48-5 | Molecular Formula: C₄H₁₁NO | Molecular Weight: 89.13 | Density: 0.93 g/cm³

- Key Differences : Lacks Boc protection, making the amine more reactive but susceptible to oxidation and undesired nucleophilic reactions. Lower molecular weight enhances solubility in polar solvents.

- Applications : Direct amine participation in reactions like alkylation or acylation without requiring deprotection steps .

Chain Length Variation: (S)-2-(Boc-amino)-1-propanol

- CAS: 79069-13-9 | Molecular Formula: C₈H₁₇NO₃ | Molecular Weight: 175.23

- Key Differences: Shorter carbon chain (propanol vs. butanol) and Boc group at the 2nd carbon. The (S)-stereochemistry is critical for asymmetric synthesis in pharmaceuticals.

- Applications : Chiral building block for APIs (active pharmaceutical ingredients) requiring enantioselective synthesis .

Dual Protection: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

- Molecular Formula : C₁₇H₂₆N₂O₅ | Molecular Weight : 338.4

- Key Differences : Incorporates both Boc and benzyloxycarbonyl (Z) protecting groups, enabling sequential deprotection. The extended structure suits multi-step syntheses (e.g., peptides with orthogonal protection).

- Applications : Specialized intermediates in combinatorial chemistry or peptide engineering .

Data Table: Comparative Analysis of Boc-4-amino-2-butanol and Analogs

| Compound | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | Protecting Groups | Notable Properties |

|---|---|---|---|---|---|---|

| This compound* | - | C₉H₁₉NO₃ | ~189 (estimated) | Amino, alcohol | Boc | High stability, chiral synthesis |

| (E)-4-(Boc-amino)-2-butenol | 104700-42-7 | C₉H₁₇NO₃ | 187.24 | Amino, alcohol, double bond | Boc | Unsaturated, reactive backbone |

| 3-(Boc-amino)-2-butanol | 752135-63-0 | C₉H₁₉NO₃ | ~187 | Amino, alcohol | Boc | Positional isomerism |

| 4-Amino-2-butanol | 39884-48-5 | C₄H₁₁NO | 89.13 | Amino, alcohol | None | High reactivity, low density |

| (S)-2-(Boc-amino)-1-propanol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | Amino, alcohol | Boc | Short chain, chiral specificity |

| (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol | - | C₁₇H₂₆N₂O₅ | 338.4 | Amino (x2), alcohol | Boc, Z | Dual protection, complex synthesis |

*Estimated properties based on structural analogs.

Preparation Methods

Catalytic Reduction of 4-Hydroxy-2-Butanone Oxime

The most well-documented method for synthesizing 4-amino-2-butanol involves the reduction of 4-hydroxy-2-butanone oxime using formic or acetic acid in the presence of a zinc catalyst. This reaction proceeds under heated conditions (110–120°C) for 4–9 hours, achieving complete conversion of the oxime to the primary amine.

Reaction Conditions and Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst (Zn) to oxime ratio | 1:1 to 2.5:1 (mass ratio) | |

| Acid concentration | 45–55% (v/v) formic/acetic | |

| Temperature | 110–120°C | |

| Reaction time | 4–9 hours |

The zinc catalyst facilitates hydrogen transfer from the acid to the oxime, enabling selective reduction without over-reduction byproducts. Higher catalyst loadings (2–2.5:1 mass ratio) improve reaction rates and yields, though exact yields are unspecified in the patent.

Alternative Methods for Aminobutanol Synthesis

While catalytic reduction remains the primary industrial route, reductive amination of 4-oxo-2-butanol represents a potential alternative. However, this method is less documented in the reviewed literature and may require palladium or nickel catalysts, introducing cost and purification challenges.

Boc Protection of 4-Amino-2-Butanol

Traditional Boc Protection Using Boc Anhydride

Conventional Boc protection involves reacting 4-amino-2-butanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine or dimethylaminopyridine (DMAP). This method, while reliable, often necessitates hazardous solvents and generates stoichiometric byproducts.

Novel Base-Catalyzed Boc Protection

Recent advancements employ lithium tert-butoxide (LiOtBu) as a standalone base, eliminating the need for additional catalysts or toxic reagents. This approach operates under ambient conditions in tetrahydrofuran (THF), achieving near-quantitative Boc group incorporation.

Comparative Analysis of Boc Protection Methods

The LiOtBu method enhances sustainability by avoiding halogenated solvents and reducing reaction times, making it preferable for industrial applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like THF and dimethylformamide (DMF) are optimal for both aminobutanol synthesis and Boc protection, stabilizing intermediates and improving solubility. Elevated temperatures (60–80°C) accelerate Boc group incorporation but risk tert-butyl carbamate decomposition.

Catalyst and Base Selection

Zinc’s efficacy in oxime reduction stems from its ability to activate formic acid as a hydrogen donor. For Boc protection, LiOtBu’s strong basicity deprotonates the amine efficiently, driving the reaction to completion without side reactions.

Analytical Characterization of Boc-4-Amino-2-Butanol

Spectroscopic Identification

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.918 g/mL (analogue) | |

| Refractive index | 1.453 | |

| Boiling point | ~180°C (decomposes) |

Industrial-Scale Production Considerations

Scalability is achieved through continuous-flow reactors for the zinc-catalyzed reduction step, ensuring consistent heat and mass transfer. Boc protection with LiOtBu is compatible with batch processing, with purification via fractional distillation or recrystallization .

Q & A

Q. How can researchers design experiments to investigate the pH-dependent reactivity of this compound?

- Methodological Answer: Conduct kinetic studies under controlled pH conditions (e.g., pH 3–10 buffers) using spectrophotometry or HPLC to monitor reaction rates. Include a negative control (e.g., unprotected 4-amino-2-butanol) to compare Boc-group stability. Optimize sampling intervals to capture intermediate formation or degradation. Statistical tools like ANOVA can identify significant pH effects .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

- Methodological Answer: Perform 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals or confirm connectivity. Check for solvent artifacts (e.g., residual DMSO in DMSO-d₆) or impurities via HPLC-MS. Re-crystallize the compound to remove contaminants and repeat analysis. Compare results with computational simulations (e.g., DFT-based NMR prediction) .

Q. What strategies optimize the Boc protection of 4-amino-2-butanol to improve yield and selectivity?

- Methodological Answer: Vary reaction parameters systematically:

- Base: Test organic bases (e.g., triethylamine) vs. inorganic bases (e.g., NaHCO₃).

- Solvent: Compare polar aprotic solvents (DMF, THF) for solubility and reactivity.

- Temperature: Monitor yield at 0°C, room temperature, and 40°C.

Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress. Catalysts like DMAP may enhance efficiency .

Q. How can stability studies elucidate degradation pathways of this compound under environmental stress?

- Methodological Answer: Perform accelerated stability testing:

- Thermal Stress: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks.

- Hydrolytic Stress: Expose to 70% relative humidity or aqueous buffers.

Analyze degradation products via LC-MS and identify cleavage mechanisms (e.g., Boc-group hydrolysis). Compare results with Arrhenius modeling to predict shelf life .

Q. What computational methods aid in predicting the reaction mechanisms of this compound in synthetic pathways?

- Methodological Answer: Use density functional theory (DFT) to model transition states and activation energies for Boc deprotection or nucleophilic reactions. Software like Gaussian or ORCA can simulate intermediates and verify experimental observations. Validate predictions with isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.